
1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a pyrrole ring, a morpholine ring, and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or palladium complexes .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
作用机制
The mechanism of action of 1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity.
相似化合物的比较
Similar Compounds
1-benzyl-3-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)urea: Lacks the methyl group on the pyrrole ring.
1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-piperidinoethyl)urea: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is unique due to the presence of both the morpholine and pyrrole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
属性
IUPAC Name |
1-benzyl-3-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-22-9-5-8-17(22)18(23-10-12-25-13-11-23)15-21-19(24)20-14-16-6-3-2-4-7-16/h2-9,18H,10-15H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMZGMWOUYFFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NCC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2527643.png)
![Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride](/img/structure/B2527645.png)
![4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2527649.png)
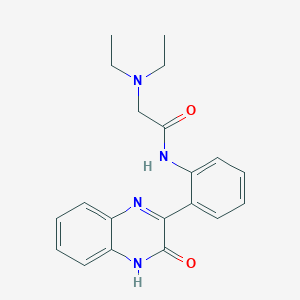
![1-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2527653.png)
![1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527654.png)
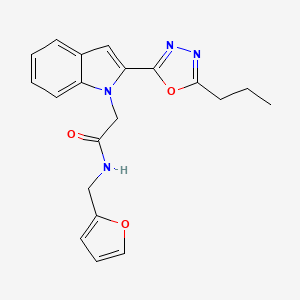
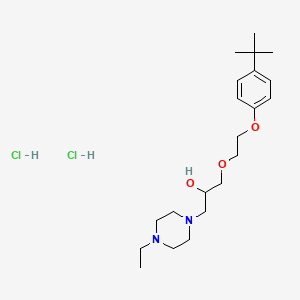
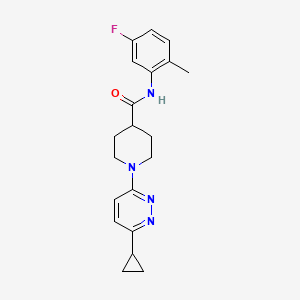
![(2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid](/img/structure/B2527659.png)
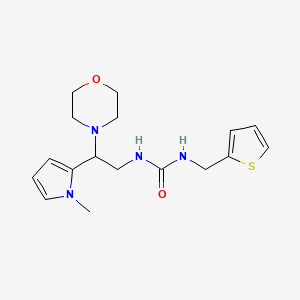
![4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2527662.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2527663.png)
